[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450471
InChI: InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-7-9-17(10-8-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-/m0/s1
SMILES: CCN(C1CCN(CC1)C(=O)C(C)N)C(=O)OC(C)(C)C
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13450471

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-7-9-17(10-8-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-/m0/s1
Standard InChI Key OPWPEODCDXRCOL-NSHDSACASA-N
Isomeric SMILES CCN(C1CCN(CC1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCN(CC1)C(=O)C(C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCN(CC1)C(=O)C(C)N)C(=O)OC(C)(C)C

Introduction

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound belonging to the class of carbamates. Carbamates are esters or salts derived from carbamic acid, characterized by the functional group -NH2COOR. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in drug development due to its structural features that may interact with biological targets.

Synthesis

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester typically involves several key steps, including the formation of the piperidine ring and the introduction of the amino acid and carbamate moieties. Reaction conditions often include controlled temperatures and solvent systems conducive to maximizing yield and purity, monitored through techniques like thin-layer chromatography and NMR spectroscopy.

Potential Applications

This compound, like other chiral piperidine derivatives, suggests potential pharmacological applications, particularly in the realm of central nervous system agents. The piperidine ring's prevalence in medicinal chemistry indicates that modifications on this ring can significantly influence binding affinity and selectivity for various receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator